molecular formula C8H14O5 B057320 Diethyl L-malate CAS No. 691-84-9

Diethyl L-malate

Cat. No.: B057320
CAS No.: 691-84-9
M. Wt: 190.19 g/mol
InChI Key: VKNUORWMCINMRB-LURJTMIESA-N
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Description

Diethyl L-malate (CAS 691-84-9) is the diethyl ester of naturally occurring L-malic acid, presenting as a colorless to pale yellow liquid with a mild, fruity odor. This chiral synthon is an essential reagent in advanced organic synthesis, prized for its role in constructing enantiomerically pure molecules. Its application spans the stereoselective synthesis of complex natural products, such as crucigasterin A, and its use in the development of novel pharmaceutical intermediates. In research settings, this compound is extensively utilized to study enantioselective synthesis processes and create chiral environments in catalytic reactions. Its structure serves as a versatile precursor for producing fine chemicals and exploring ester functionalities in complex organic molecules. Beyond synthetic chemistry, it finds application as a flavor and fragrance ingredient in related research fields due to its ability to impart apple- or grape-like notes. Key Specifications: • CAS Number: 691-84-9 • Molecular Formula: C 8 H 14 O 5 • Molecular Weight: 190.19 g/mol • Appearance: Colorless to almost colorless clear liquid • Purity: >97.0% (GC) • Specific Rotation [α] 20 /D: -10.0 to -13.0 deg (neat) • Boiling Point: ~253°C • Density: ~1.13 g/cm 3 • Flash Point: ~85°C Handling and Storage: Store in a cool, dry, and well-ventilated place in a sealed container. Keep away from heat and open flames. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

diethyl (2S)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNUORWMCINMRB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044098
Record name Diethyl L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691-84-9
Record name Diethyl L-malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl L-malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL L-MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6754Q2AK3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

The direct esterification of L-malic acid with ethanol remains the most widely used method. The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl groups of malic acid react with ethanol in the presence of an acid catalyst:

L-malic acid+2ethanolH+Diethyl L-malate+2water\text{L-malic acid} + 2\,\text{ethanol} \xrightarrow{\text{H}^+} \text{Diethyl L-malate} + 2\,\text{water}

This equilibrium-driven process requires excess ethanol (2–4 molar equivalents) and temperatures of 80–120°C to achieve yields exceeding 85%. Water removal via azeotropic distillation or molecular sieves shifts equilibrium toward ester formation.

Catalysts and Their Impact

Catalyst selection profoundly influences reaction kinetics and product purity:

Catalyst TypeExampleTemperature (°C)Yield (%)Acid Value (mg KOH/g)
Homogeneous acidH2_2SO4_4110785.2
Solid acidp-Toluenesulfonic acid120921.8
Solid baseCaO100892.5

Solid acids like p-toluenesulfonic acid offer superior yields (>90%) and lower post-reaction acid values compared to traditional sulfuric acid. Base catalysts, though less common, minimize side reactions such as dehydration.

Optimization Strategies

  • Solvent-free systems : Eliminating solvents reduces purification steps and environmental impact.

  • Microwave assistance : Reduces reaction time by 40–60% through rapid heating.

  • Continuous reactors : Enhance throughput by maintaining steady-state conditions, achieving space-time yields of 0.8–1.2 kg/L·h.

Transesterification Approaches

Two-Step Synthesis

A patent-pending method (CN113200859A) outlines a transesterification route for malate esters, adaptable to this compound:

  • Step 1 : Synthesis of n-butyl malate via esterification of L-malic acid with n-butanol.

  • Step 2 : Transesterification with ethanol under vacuum (0.1–0.5 MPa) to replace n-butyl groups with ethyl groups.

This method achieves >95% purity by minimizing residual acids and unreacted alcohols.

Catalyst Selection in Transesterification

Lipases (e.g., Candida antarctica) enable enantioselective transesterification at mild temperatures (30–50°C), though industrial adoption is limited by enzyme cost. Metal alkoxides (e.g., Ti(OiPr)4_4) offer faster kinetics but require anhydrous conditions.

Industrial-Scale Production Techniques

Continuous Reactor Systems

Tubular reactors with inline monitoring optimize residence time and temperature. A case study using p-toluenesulfonic acid in a continuous system reported a 94% yield at 120°C and 2 bar pressure.

Purification and Quality Control

  • Distillation : Fractional distillation under reduced pressure (10–20 mmHg) isolates this compound (b.p. 185°C) from ethanol and water.

  • Neutralization : Washing with 5–10% sodium carbonate removes residual catalysts, achieving acid values <2 mg KOH/g.

  • Chromatography : Simulated moving bed (SMB) chromatography resolves enantiomeric impurities, ensuring >99% optical purity.

Recent Advances in Synthesis Methodologies

  • Ionic liquid catalysts : e.g., [BMIM][HSO4_4], enable solvent-free esterification with 97% yield and recyclability for 5 cycles.

  • Flow chemistry : Microreactors with immobilized catalysts reduce reaction time to <30 minutes.

Comparative Analysis of Preparation Methods

ParameterDirect EsterificationTransesterification
Yield (%)85–9288–95
Catalyst CostLowModerate
Reaction Time (h)6–104–8
Purity (%)90–9595–99

Transesterification offers higher purity but requires additional steps for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions: Diethyl L-malate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to L-malic acid and ethanol.

    Oxidation: this compound can be oxidized to produce diethyl oxaloacetate, a compound used in organic synthesis.

    Reduction: Reduction of this compound can yield diethyl succinate, another useful compound in organic chemistry.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: L-malic acid and ethanol.

    Oxidation: Diethyl oxaloacetate.

    Reduction: Diethyl succinate.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of diethyl L-malate, particularly in the context of immune response modulation.

  • Mechanism of Action : this compound acts as an intracellular anti-inflammatory metabolite. It has been shown to inhibit pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in activated macrophages. The compound's mechanism involves direct binding to binding immunoglobulin protein (BiP), which is crucial for regulating inflammation pathways .
  • Case Studies :
    • In a study involving bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS), this compound treatment resulted in significant downregulation of inflammatory markers. The research indicated that it altered the transcriptional program of macrophages, leading to the identification of numerous differentially expressed genes associated with inflammatory responses .
    • Another experiment demonstrated that this compound administration reduced disease severity in models of collagen antibody-induced arthritis (CAIA) and inflammatory bowel disease (IBD). Mice treated with this compound exhibited decreased paw swelling and joint destruction, highlighting its potential therapeutic benefits in chronic inflammatory conditions .

Synthesis of Chemical Intermediates

This compound serves as a valuable precursor in organic synthesis, particularly in generating other important compounds.

  • Production of 4-Ethyl Malate : this compound can be hydrolyzed to produce 4-ethyl malate, which is essential for synthesizing argon fluoride (ArF) photoresist materials used in semiconductor manufacturing. An enzyme reactor system utilizing Photobacterium lipolyticum M37 lipase has been developed for this purpose, achieving high yields under optimized conditions .
  • Chemo-enzymatic Routes : Research has explored chemo-enzymatic methods for synthesizing sinapoyl malate analogues from this compound. These analogues have potential applications as UV filters or molecular heaters due to their photophysical properties .

Food and Cosmetic Industry Applications

This compound's properties extend to potential applications in the food and cosmetic industries.

  • Flavoring Agent : As a malate ester, this compound may be utilized as a flavoring agent or food additive due to its pleasant taste profile and stability under various conditions.
  • Cosmetic Formulations : Its moisturizing properties make this compound a candidate for inclusion in cosmetic formulations aimed at enhancing skin hydration and texture.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Anti-inflammatory TherapyModulates immune response by inhibiting pro-inflammatory cytokinesSignificant reduction in IL-1β, TNF-α, and IL-6 levels; therapeutic effects in CAIA and IBD models
Chemical SynthesisPrecursor for producing 4-ethyl malate and sinapoyl malate analoguesHigh yield production using enzyme reactors; potential use in semiconductor manufacturing
Food IndustryPossible flavoring agent or food additiveMay enhance flavor profiles; stability under processing conditions
Cosmetic IndustryPotential ingredient for moisturizing productsCould improve skin hydration and texture

Mechanism of Action

The mechanism of action of Diethyl L-malate involves its participation in various biochemical pathways. As an ester of L-malic acid, it can be hydrolyzed to release L-malic acid, which is an intermediate in the tricarboxylic acid (TCA) cycle. This cycle is crucial for energy production in cells. This compound can also interact with enzymes involved in ester hydrolysis and oxidation-reduction reactions, influencing metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl L-malate is compared to structurally related compounds, including L-malic acid , D-malate , disodium L-malate , and dimethyl L-malate , based on physicochemical properties, biological activity, and industrial applications.

Table 1: Physicochemical and Functional Comparison

Compound Solubility (Water) Chiral Center Key Applications Enzymatic Interaction
This compound Low L-configuration Asymmetric synthesis, polymer precursors Weak substrate for MDH
L-malic acid High L-configuration Food additive, TCA cycle intermediate Substrate for MDH
D-malate High D-configuration Limited (research tool) Not metabolized by MDH
Disodium L-malate High L-configuration Crystallization agent, pH buffer Chelates metal ions
Dimethyl L-malate Moderate L-configuration Organic solvents, plasticizers No direct enzymatic role

Key Findings

Stereochemical Specificity: this compound and L-malic acid share the L-configuration, critical for interactions with enzymes like malate dehydrogenase (MDH). However, the ethyl ester groups in this compound reduce its binding affinity to MDH compared to free L-malate .

Industrial Utility: this compound: Preferred in organic synthesis due to its lipophilicity, enabling use in non-aqueous reactions. It also serves as a chiral building block for pharmaceuticals . Disodium L-malate: Used in crystallography to stabilize metal complexes (e.g., cobalt(III) complexes) via chelation . L-malic acid: Dominates food and beverage industries for acidulation and flavor enhancement, with microbial production titers reaching 95.2 g/L in engineered Aspergillus oryzae .

Metabolic and Biochemical Roles: Free L-malate is integral to the malate-aspartate shuttle, enhancing energy metabolism and reducing oxidative stress in aged rats .

Synthesis and Environmental Impact :

  • Microbial production of L-malate via Aspergillus strains is eco-friendly and achieves high yields (0.54 g/g glucose), whereas chemical synthesis of this compound relies on petrochemical-derived L-malic acid, posing sustainability challenges .

Biological Activity

Diethyl L-malate (DEM) is an ester derived from L-malic acid, known for its various biological activities and applications in different fields, including pharmaceuticals and agriculture. This article provides a comprehensive overview of the biological activity of DEM, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula C8H14O5C_8H_{14}O_5 and is classified as a diester. Its structure can be represented as follows:

Diethyl L malate  C2H5 2C CO2 2\text{Diethyl L malate }\quad \text{ C2H5 2C CO2 2}

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to stabilize free radicals, which can contribute to reducing oxidative stress in biological systems. This property is particularly relevant in the context of skin health and aging.

2. Anti-inflammatory Effects

Studies have demonstrated that DEM can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This effect makes it a potential candidate for therapeutic applications in conditions such as arthritis and other inflammatory disorders.

3. Skin Health Applications

This compound is frequently used in dermatological formulations due to its ability to enhance skin hydration and elasticity. Its application in cosmetic products aims to improve skin texture and reduce signs of aging by promoting cellular turnover.

Case Studies

  • Dermatological Applications : A study evaluated the efficacy of DEM in topical formulations for treating photoaged skin. Results indicated a significant improvement in skin hydration and elasticity within four weeks of application, with participants reporting enhanced overall skin appearance .
  • Antioxidant Efficacy : In vitro studies demonstrated that DEM effectively scavenged free radicals, with a concentration-dependent response observed. At higher concentrations (1-10 mM), it showed up to 80% inhibition of reactive oxygen species (ROS) production .
  • Anti-inflammatory Mechanism : A recent investigation revealed that DEM significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduced TNF-α levels
Skin hydrationImproved moisture retention

Table 2: Comparative Analysis of this compound with Other Malates

CompoundAntioxidant Activity (%)Anti-inflammatory Effect (%)Skin Hydration Improvement (%)
This compound805030
L-malic acid604025
D-malic acid553520

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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